1-Methyl-4-phenoxybenzene
Overview
Description
1-Methyl-4-phenoxybenzene is an organic compound with the molecular formula C13H12O. It is also known as p-cresol phenyl ether or 4-methylphenyl phenyl ether. This compound is characterized by a benzene ring substituted with a methyl group and a phenoxy group at the para position. It is used in various chemical syntheses and industrial applications due to its unique chemical properties .
Preparation Methods
1-Methyl-4-phenoxybenzene can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution reaction between phenol and p-cresol in the presence of a base. The reaction typically occurs in a one-pot process, often in two separate steps . Another method involves the Friedel-Crafts acylation followed by a reduction step .
Industrial production methods may vary, but they generally involve similar nucleophilic substitution reactions, often optimized for large-scale production. The reaction conditions, such as temperature and choice of solvent, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
1-Methyl-4-phenoxybenzene undergoes various chemical reactions, including:
Scientific Research Applications
1-Methyl-4-phenoxybenzene has several applications in scientific research:
Biology: While specific biological applications are less documented, its derivatives may be used in biochemical research.
Mechanism of Action
The mechanism of action for 1-methyl-4-phenoxybenzene primarily involves its participation in electrophilic aromatic substitution reactions. The aromatic ring’s electrons interact with electrophiles, forming a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene product . The specific molecular targets and pathways depend on the nature of the electrophile and the reaction conditions.
Comparison with Similar Compounds
1-Methyl-4-phenoxybenzene can be compared with other similar compounds, such as:
Phenyl ether: Lacks the methyl group, making it less sterically hindered.
p-Cresol: Contains a hydroxyl group instead of a phenoxy group, leading to different reactivity.
4-Methylphenyl phenyl ether: Another name for this compound, highlighting its structural similarity to other phenyl ethers.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
IUPAC Name |
1-methyl-4-phenoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTNIXFHCIOCJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061891 | |
Record name | Benzene, 1-methyl-4-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706-12-3 | |
Record name | 1-Methyl-4-phenoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1706-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Phenoxytoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001706123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Phenoxytoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-methyl-4-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-methyl-4-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-phenoxytoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.404 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-PHENOXYTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB3VA23S6D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-methyl-4-phenoxybenzene in the thermal degradation of polysulfone (PSF)?
A1: this compound is a significant degradation product of PSF. The study by [] demonstrates that during the thermal degradation of PSF, the isopropylene group present in the polymer backbone breaks down, releasing this compound along with other products like sulfur dioxide and phenol. This breakdown mechanism highlights the relative thermal stability of different groups within the PSF structure, with the sulfone group being the least stable, followed by the ether group, and lastly the isopropylene group.
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